![molecular formula C20H16O6S B310226 Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate, also known as PMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzoates and is synthesized using a specific process. PMB has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation in the body. This compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. This inhibition of kinases may contribute to the anti-cancer properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, this compound has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable reagent for use in organic synthesis. This compound also has a well-established mechanism of action, which makes it a useful tool for studying the inhibition of enzymes and proteins. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain applications. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in humans are not well-established.
Direcciones Futuras
There are several future directions for research on Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Researchers may also explore the use of this compound in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Finally, researchers may investigate new synthesis methods for this compound that could improve its properties and make it more useful for scientific research.
Métodos De Síntesis
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate is synthesized using a specific process that involves the reaction of 4-methoxybenzenesulfonyl chloride with phenol in the presence of a base. The resulting product is then treated with a mixture of benzoic anhydride and pyridine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been used as a reagent in organic synthesis, particularly in the synthesis of complex natural products. Furthermore, this compound has been used in the preparation of chiral building blocks for the synthesis of pharmaceuticals.
Propiedades
Fórmula molecular |
C20H16O6S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
phenyl 2-(4-methoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C20H16O6S/c1-24-15-11-13-17(14-12-15)27(22,23)26-19-10-6-5-9-18(19)20(21)25-16-7-3-2-4-8-16/h2-14H,1H3 |
Clave InChI |
JYINXCODTWPCKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



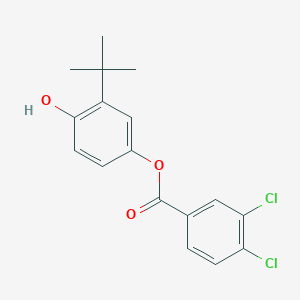
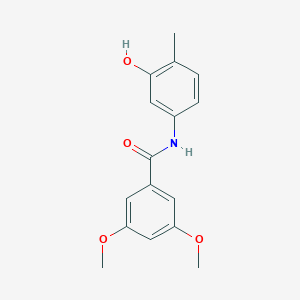
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
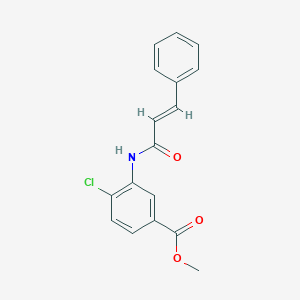
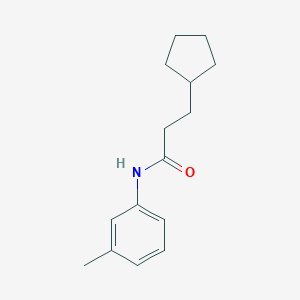
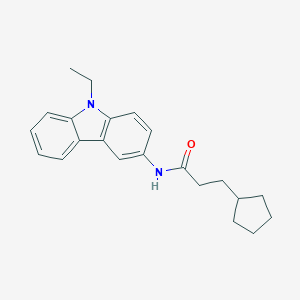
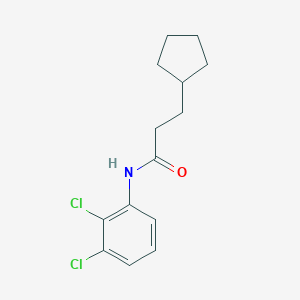
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
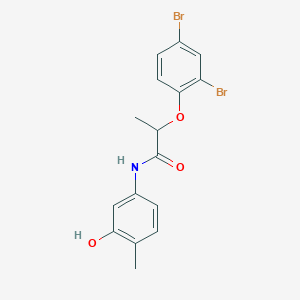
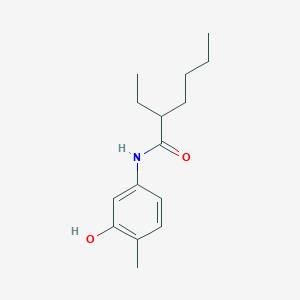
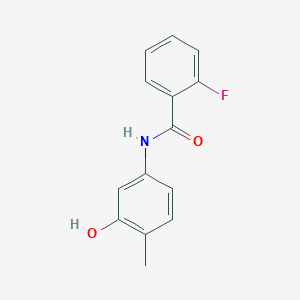

![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)